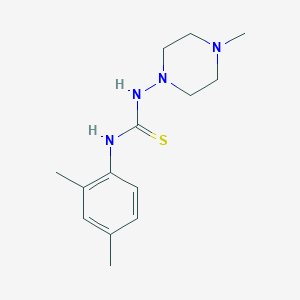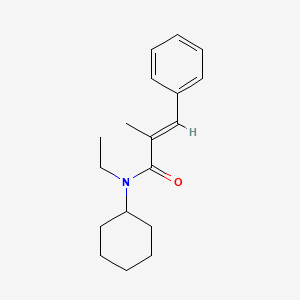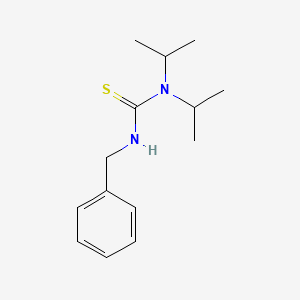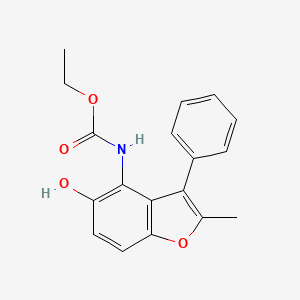
N-(2,4-dimethylphenyl)-N'-(4-methyl-1-piperazinyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethylphenyl)-N'-(4-methyl-1-piperazinyl)thiourea, commonly known as DMPT, is a chemical compound used in various scientific research applications. It is a white crystalline powder that has been synthesized through various methods. DMPT has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.
Mecanismo De Acción
DMPT's mechanism of action is not fully understood, but it is believed to act on the hypothalamus and pituitary gland, leading to increased secretion of growth hormone. This increased secretion of growth hormone has been linked to the improved growth and feed efficiency observed in fish species treated with DMPT. DMPT has also been found to inhibit the growth of certain cancer cell lines, although the exact mechanism of this inhibition is not yet fully understood.
Biochemical and Physiological Effects
DMPT has been found to have various biochemical and physiological effects. In fish, DMPT has been found to improve feed efficiency, increase growth rate, and enhance immune function. In rats, DMPT has been found to increase serum growth hormone levels and improve glucose tolerance. Additionally, DMPT has been found to have antimicrobial properties, making it useful in the development of new antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMPT's advantages for lab experiments include its ability to improve growth and feed efficiency in fish species, making it useful in aquaculture research. Additionally, DMPT's antimicrobial properties make it useful in the development of new antibiotics. However, DMPT's mechanism of action is not fully understood, which can make it difficult to interpret results from experiments involving DMPT. Additionally, the use of DMPT in lab experiments may be limited by its potential toxicity and the need for careful handling and disposal.
Direcciones Futuras
There are several potential future directions for research involving DMPT. One area of research could involve further elucidating DMPT's mechanism of action, particularly in its inhibition of cancer cell growth. Additionally, research could focus on developing new antibiotics based on DMPT's antimicrobial properties. Another potential area of research could involve exploring the use of DMPT in the treatment of other diseases, such as diabetes or obesity. Finally, research could focus on developing new methods of synthesizing DMPT that are more efficient and cost-effective.
Métodos De Síntesis
DMPT can be synthesized through various methods, including the reaction between 2,4-dimethylphenyl isothiocyanate and 4-methylpiperazine. This reaction results in the formation of DMPT, which can be purified through crystallization or column chromatography. Other methods of synthesis include the reaction between 2,4-dimethylphenyl isothiocyanate and piperazine, or the reaction between 4-methylpiperazine and thiourea.
Aplicaciones Científicas De Investigación
DMPT has been studied for its potential use in various scientific research applications. It has been found to have antimicrobial properties, making it useful in the development of new antibiotics. DMPT has also been studied for its potential use in aquaculture, where it has been found to improve the growth and feed efficiency of various fish species. Additionally, DMPT has been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of certain cancer cell lines.
Propiedades
IUPAC Name |
1-(2,4-dimethylphenyl)-3-(4-methylpiperazin-1-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4S/c1-11-4-5-13(12(2)10-11)15-14(19)16-18-8-6-17(3)7-9-18/h4-5,10H,6-9H2,1-3H3,(H2,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAZGUPBPCZYHEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)NN2CCN(CC2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethylphenyl)-3-(4-methylpiperazin-1-yl)thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-[(3,4-dichlorobenzyl)imino]diethanol](/img/structure/B5693127.png)
![1-methyl-4-[(3,5,6-trimethyl-1-benzofuran-2-yl)carbonyl]piperazine](/img/structure/B5693135.png)

![2-{[(phenylthio)acetyl]amino}benzoic acid](/img/structure/B5693142.png)
![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide](/img/structure/B5693143.png)
![N'-[(3,3-diphenylpropanoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5693146.png)
![1-[(4-chloro-3-nitrophenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole](/img/structure/B5693149.png)
![N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5693155.png)
![5-[(2,3-dimethylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5693168.png)

![3-bromo-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5693189.png)
![N-(2-fluorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5693205.png)
![N,N,4-trimethyl-2-{[3-(2-thienyl)acryloyl]amino}-1,3-thiazole-5-carboxamide](/img/structure/B5693217.png)